Melting Point Depression of ~23–28 °C Versus 1-Butylpyridinium Bromide and ~56–60 °C Versus 1-Butyl-4-methylpyridinium Bromide
The melting point of 1-butyl-3-methylpyridinium bromide ([BMPy]Br) is 79 °C (multiple independent vendor specifications: Iolitec, RoCo, AK Scientific). In contrast, 1-butylpyridinium bromide ([BPy]Br, the non-methylated analog) exhibits a melting point of 102–107 °C (TCI Chemicals, ChemTradeHub), representing a 23–28 °C elevation. The positional isomer 1-butyl-4-methylpyridinium bromide melts at 135–139 °C (TCI Chemicals), yielding a 56–60 °C melting point penalty compared to the 3-methyl isomer. This thermal differentiation is attributed to crystal packing effects: the 3-methyl substitution disrupts efficient cation–anion packing more effectively than the 4-methyl position, as established by Crosthwaite et al. (2005) in their systematic study of pyridinium IL thermal transitions. [1]
| Evidence Dimension | Melting point (solid–liquid transition temperature) |
|---|---|
| Target Compound Data | [BMPy]Br: 79 °C (Iolitec, RoCo); 80–86 °C (AK Scientific, Chem-Impex) |
| Comparator Or Baseline | [BPy]Br: 102–107 °C (TCI Chemicals, CAS 874-80-6); [B4MPy]Br: 135–139 °C (TCI Chemicals, CAS 65350-59-6) |
| Quantified Difference | ΔTₘ = −23 to −28 °C vs. [BPy]Br; ΔTₘ = −56 to −60 °C vs. [B4MPy]Br |
| Conditions | Vendor-specified melting point determinations on ≥98% purity crystalline material under inert atmosphere |
Why This Matters
A melting point difference of >20 °C directly determines whether a compound can be handled as a near-room-temperature ionic liquid, dictating heating requirements, solvent-free processing feasibility, and compatibility with temperature-sensitive co-formulants in industrial formulations.
- [1] Crosthwaite JM, Muldoon MJ, Dixon JK, Anderson JL, Brennecke JF. Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. J Chem Thermodyn. 2005;37(6):559-568. doi:10.1016/j.jct.2005.03.013. View Source
